Cas no 1824057-89-7 (1-(4-Chloro-3,5-dimethylphenyl)-2-butanol)

1-(4-Chloro-3,5-dimethylphenyl)-2-butanol is a chlorinated dimethylphenyl butanol derivative with potential applications in organic synthesis and pharmaceutical intermediates. Its structure, featuring a chloro-substituted aromatic ring and a hydroxyl-bearing butyl chain, offers versatility in chemical modifications. The compound’s stability under standard conditions and well-defined reactivity profile make it suitable for controlled synthetic processes. The presence of both aromatic and aliphatic functional groups allows for selective transformations, enabling its use in fine chemical production. Its purity and consistent composition ensure reproducibility in research and industrial applications. The compound is typically handled under inert conditions to preserve its integrity. Further studies may explore its utility in specialized organic frameworks.
1-(4-Chloro-3,5-dimethylphenyl)-2-butanol structure
1824057-89-7 structure
Product Name:1-(4-Chloro-3,5-dimethylphenyl)-2-butanol
CAS No:1824057-89-7
MF:C12H17ClO
MW:212.715782880783
MDL:MFCD28134323
CID:5162527
Update Time:2025-06-25

1-(4-Chloro-3,5-dimethylphenyl)-2-butanol Chemical and Physical Properties

Names and Identifiers

    • 1-(4-Chloro-3,5-dimethylphenyl)-2-butanol
    • 1-(4-Chloro-3,5-dimethylphenyl)butan-2-ol
    • starbld0040629
    • Benzeneethanol, 4-chloro-α-ethyl-3,5-dimethyl-
    • MDL: MFCD28134323
    • Inchi: 1S/C12H17ClO/c1-4-11(14)7-10-5-8(2)12(13)9(3)6-10/h5-6,11,14H,4,7H2,1-3H3
    • InChI Key: GHAJSAJAIIKGEL-UHFFFAOYSA-N
    • SMILES: ClC1C(C)=CC(=CC=1C)CC(CC)O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 160
  • XLogP3: 3.8
  • Topological Polar Surface Area: 20.2

1-(4-Chloro-3,5-dimethylphenyl)-2-butanol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
abcr
AB430004-1 g
1-(4-Chloro-3,5-dimethylphenyl)-2-butanol
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abcr
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Additional information on 1-(4-Chloro-3,5-dimethylphenyl)-2-butanol

Professional Introduction to Compound with CAS No. 1824057-89-7 and Product Name: 1-(4-Chloro-3,5-dimethylphenyl)-2-butanol

1-(4-Chloro-3,5-dimethylphenyl)-2-butanol, identified by the Chemical Abstracts Service Number (CAS No.) 1824057-89-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. This compound belongs to a class of molecules characterized by a phenyl ring substituted with chloro and dimethyl groups, coupled with a butanol side chain. The unique structural features of this molecule make it a promising candidate for various applications, particularly in the development of novel therapeutic agents.

The 4-chloro-3,5-dimethylphenyl moiety in the molecular structure of 1-(4-Chloro-3,5-dimethylphenyl)-2-butanol plays a crucial role in determining its chemical reactivity and biological activity. The presence of chlorine atoms at the 4-position enhances the electrophilicity of the aromatic ring, making it more susceptible to nucleophilic substitution reactions. This property is particularly valuable in synthetic chemistry, where such compounds serve as intermediates in the preparation of more complex molecules. Additionally, the dimethyl groups at the 3 and 5 positions provide steric hindrance, which can influence the compound's interactions with biological targets.

The 2-butanol side chain contributes to the compound's solubility and metabolic stability, making it a suitable candidate for further development as a pharmacological agent. In recent years, there has been growing interest in the use of phenyl-substituted alcohols in drug design due to their ability to modulate various biological pathways. For instance, studies have shown that compounds with similar structural motifs exhibit potential activity against enzymes involved in inflammation and cancer progression.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of 1-(4-Chloro-3,5-dimethylphenyl)-2-butanol with greater accuracy. Molecular docking studies have suggested that this compound may interact with enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are key players in inflammatory processes. Furthermore, preliminary pharmacokinetic studies indicate that this molecule exhibits favorable properties such as good oral bioavailability and reasonable metabolic stability, suggesting its potential as a lead compound for further optimization.

In the realm of medicinal chemistry, the synthesis of 1-(4-Chloro-3,5-dimethylphenyl)-2-butanol has been optimized to achieve high yields and purity. Traditional synthetic routes involve nucleophilic aromatic substitution reactions followed by reduction steps to introduce the butanol moiety. However, recent innovations in catalytic methods have allowed for more efficient and sustainable synthesis pathways. For example, transition metal-catalyzed cross-coupling reactions have been employed to construct the phenyl ring with high precision, minimizing unwanted byproducts.

The biological evaluation of 1-(4-Chloro-3,5-dimethylphenyl)-2-butanol has revealed intriguing properties that warrant further investigation. In vitro assays have demonstrated that this compound exhibits moderate inhibitory activity against COX-2 and LOX enzymes, suggesting its potential as an anti-inflammatory agent. Additionally, cell-based assays have shown that it can modulate signaling pathways involved in cancer cell proliferation and apoptosis. These findings align with emerging research indicating that phenyl-substituted alcohols may have therapeutic applications beyond inflammation and cancer.

One particularly exciting area of research involves the use of 1-(4-Chloro-3,5-dimethylphenyl)-2-butanol as a scaffold for structure-based drug design. By leveraging computational tools such as molecular dynamics simulations and quantum mechanical calculations, researchers can identify key interactions between this compound and its biological targets. This approach has led to the discovery of novel analogs with enhanced potency and selectivity. For instance, modifications to the chlorine substituents or the butanol side chain have resulted in derivatives with significantly improved pharmacological profiles.

The future prospects for 1-(4-Chloro-3,5-dimethylphenyl)-2-butanol are promising, with ongoing studies aimed at elucidating its mechanism of action and exploring new therapeutic indications. Collaborative efforts between academic institutions and pharmaceutical companies are essential to translate these findings into clinical applications. As our understanding of molecular interactions continues to evolve, compounds like 1-(4-Chloro-3,5-dimethylphenyl)-2-butanol are poised to play a significant role in next-generation drug development.

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